BROMOXYNILPHENOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

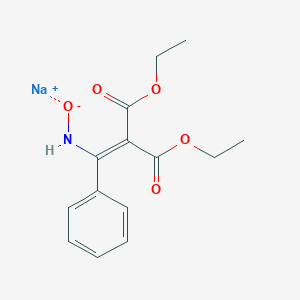

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQUOMIBMARNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910904 | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-84-5 | |

| Record name | Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bromoxynil's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which bromoxynil, a nitrile herbicide, inhibits photosynthesis. The document details its interaction with Photosystem II (PSII), presents available quantitative data on its efficacy, outlines key experimental protocols for its study, and illustrates the core pathways and workflows through detailed diagrams.

Executive Summary

Bromoxynil is a potent and selective herbicide that primarily targets the process of photosynthesis in susceptible broadleaf weeds. Its mode of action is centered on the inhibition of the photosynthetic electron transport chain within Photosystem II (PSII). By competitively binding to the QB site on the D1 protein of the PSII reaction center, bromoxynil displaces the native plastoquinone molecule. This binding event effectively blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron transport and, consequently, the production of ATP and NADPH required for carbon fixation. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which induce lipid peroxidation and membrane damage, ultimately resulting in rapid cell death and necrosis of the plant tissue.

Core Mechanism of Action

Bromoxynil's herbicidal activity is a direct consequence of its structural mimicry and competitive inhibition at a critical juncture of the light-dependent reactions of photosynthesis.

Target Site: The Photosystem II (PSII) Complex

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. Its primary function is to capture light energy to drive the oxidation of water and the reduction of plastoquinone. The core of the PSII reaction center is composed of the D1 and D2 proteins, which bind all the necessary cofactors for charge separation and electron transfer.

Molecular Interaction at the QB Binding Site

The herbicidal action of bromoxynil is initiated by its binding to the QB binding niche on the D1 protein.[1] This site is normally occupied by a plastoquinone molecule, which acts as the secondary electron acceptor. Bromoxynil, as a phenolic herbicide, is thought to bind specifically near the histidine 215 (His215) residue of the D1 protein.[2] Studies suggest that the deprotonated (phenolate) form of bromoxynil is the active species that forms a strong hydrogen bond with His215. This interaction is critical for its inhibitory effect.

The binding of bromoxynil to the QB site physically obstructs the binding of plastoquinone, thereby interrupting the electron flow from the reduced primary quinone acceptor, QA-. This blockage leads to a cascade of downstream effects.

Consequence of Electron Transport Inhibition

The inhibition of electron flow from QA to QB has two major consequences:

-

Cessation of Photosynthesis: The halt in linear electron transport prevents the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Without ATP and NADPH, the Calvin cycle cannot fix CO2 into sugars, and the plant is starved of energy.[3]

-

Oxidative Stress: The blocked electron flow leads to an over-reduced state of QA. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen, which are types of reactive oxygen species (ROS).[3] These ROS molecules cause rapid oxidative damage to lipids, proteins, and pigments within the chloroplast, leading to the destruction of cell membranes and the characteristic symptoms of leaf burn and necrosis.[3]

The following diagram illustrates the mechanism of bromoxynil's inhibitory action on the photosynthetic electron transport chain.

Caption: Mechanism of bromoxynil's inhibition of photosynthetic electron transport in Photosystem II.

Quantitative Data on Bromoxynil Activity

Inhibition of Photosynthetic Electron Transport (IC50)

| Plant Species | Assay Type | IC50 (M) | Reference |

| Not Specified | Not Specified | Data not available in search results | |

| Not Specified | Not Specified | Data not available in search results |

Binding Affinity to D1 Protein (Kd)

| Species | Method | Kd (M) | Reference |

| Not Specified | Not Specified | Data not available in search results |

Molecular Docking and Binding Energy

Molecular docking simulations can predict the binding pose and estimate the binding energy between a ligand (bromoxynil) and its target protein (D1). These studies have indicated that bromoxynil interacts with key amino acid residues in the QB pocket.

| Target Protein | Interacting Residues | Binding Energy (kcal/mol) | Reference |

| D1 Protein (PSII) | His215 | Data not available in search results | [2] |

| D1 Protein (PSII) | Phe255, Ser264 | Data not available in search results |

Experimental Protocols

The study of bromoxynil's effect on photosynthesis involves a variety of in vitro and in silico methods. Below are detailed protocols for key experiments.

Measurement of Photosystem II Activity via DPIP Photoreduction

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP). Inhibition of this rate in the presence of an herbicide indicates its effect on PSII.

Objective: To quantify the inhibitory effect of bromoxynil on PSII electron transport.

Materials:

-

Isolated thylakoid membranes (e.g., from spinach or pea leaves)

-

Reaction buffer (e.g., Tricine buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

-

DPIP stock solution (1 mM)

-

Bromoxynil stock solutions of varying concentrations (dissolved in a suitable solvent like ethanol or DMSO)

-

Spectrophotometer capable of measuring absorbance at 595 nm

-

Light source (e.g., fiber optic lamp)

Procedure:

-

Prepare thylakoid membranes and determine their chlorophyll concentration.

-

In a cuvette, add the reaction buffer and thylakoid membranes to a final chlorophyll concentration of 15 µg/mL.

-

Add the desired concentration of bromoxynil from the stock solutions. An untreated sample serves as the control.

-

Incubate the mixture in the dark for a few minutes.

-

Add DPIP to a final concentration of 100 µM.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 595 nm.

-

Illuminate the sample with a saturating white light source.

-

Monitor the decrease in absorbance at 595 nm over time as DPIP is reduced (changes from blue to colorless).

-

Calculate the rate of DPIP photoreduction from the linear phase of the absorbance change.

-

Express the results as a percentage of the control rate and plot against the logarithm of bromoxynil concentration to determine the IC50 value.

Analysis of PSII Function using Chlorophyll a Fluorescence (OJIP Test)

Chlorophyll a fluorescence transients (the OJIP curve) provide detailed information about the status of the PSII electron transport chain. The shape of this curve is altered in the presence of PSII-inhibiting herbicides.

Objective: To assess the impact of bromoxynil on the photochemical efficiency of PSII.

Materials:

-

Intact leaves or isolated thylakoids

-

Plant Efficiency Analyzer (PEA) or similar fluorometer

-

Leaf clips for dark adaptation

-

Bromoxynil solutions of varying concentrations

Procedure:

-

Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips. This ensures all PSII reaction centers are "open".

-

Treat the leaves or thylakoids with different concentrations of bromoxynil.

-

Place the fluorometer probe over the dark-adapted sample.

-

Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1) for 1-2 seconds.

-

The instrument records the fluorescence emission from the initial level (Fo) to the maximal level (Fm), passing through intermediate steps J and I.

-

Analyze the resulting OJIP curve. PSII inhibitors like bromoxynil typically cause a faster rise to the maximal fluorescence level, as the re-oxidation of QA- is blocked.

-

Calculate various fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm), and analyze changes in the variable fluorescence at different time points (e.g., VJ).

-

Plot the inhibition of these parameters against bromoxynil concentration to determine the IC50.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Objective: To model the binding of bromoxynil to the QB site of the D1 protein and identify key interacting amino acid residues.

Software:

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)

-

Protein structure visualization software (e.g., PyMOL, UCSF Chimera)

Procedure:

-

Protein Preparation: Obtain the 3D crystal structure of the plant Photosystem II complex from a protein database (e.g., Protein Data Bank - PDB). Isolate the D1 protein structure. Remove water molecules, co-crystallized ligands, and add hydrogen atoms.

-

Ligand Preparation: Generate the 3D structure of bromoxynil. Minimize its energy and assign appropriate charges.

-

Grid Generation: Define a "docking box" or grid around the known QB binding site on the D1 protein. This confines the search space for the docking algorithm.

-

Docking Simulation: Run the docking algorithm, which will systematically place the bromoxynil molecule in various orientations within the defined grid and calculate the binding energy for each pose.

-

Analysis: Analyze the results to identify the lowest energy binding pose, which is the most likely binding conformation. Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between bromoxynil and the amino acid residues of the D1 protein.

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like bromoxynil.

Caption: General experimental workflow for characterizing a PSII-inhibiting herbicide.

Conclusion

Bromoxynil exerts its phytotoxic effects through a well-defined mechanism: the high-affinity binding to the QB site of the D1 protein in Photosystem II. This action disrupts the photosynthetic electron transport chain, leading to a shutdown of energy production and the generation of destructive reactive oxygen species. The combination of biophysical assays like DPIP photoreduction and chlorophyll fluorescence with computational methods such as molecular docking provides a robust framework for understanding and quantifying this inhibitory action. This detailed knowledge is crucial for the development of new, more selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

A Comprehensive Toxicological Profile and Evaluation of the Endocrine Disrupting Potential of Bromoxynil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence nitrile herbicide used to control annual broadleaf weeds in various agricultural settings, including cereal crops.[1][2][3][4] Its herbicidal efficacy stems from its ability to inhibit photosynthesis in target plants.[2][3][4][5] In mammals, the primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[6][7] This technical guide provides an in-depth review of the toxicological profile of Bromoxynil, including its toxicokinetics, acute and chronic toxicity, developmental and reproductive effects, and carcinogenic potential. Furthermore, it critically evaluates the existing evidence regarding its potential as an endocrine-disrupting chemical (EDC), with a particular focus on its interaction with the thyroid hormone system. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding for researchers and professionals in related fields.

Mechanism of Action

Herbicidal Action

Bromoxynil's primary mode of action as a herbicide is the inhibition of photosynthesis.[2][3][5] It specifically targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2][4] By binding to the D1 protein subunit of PSII, Bromoxynil blocks the electron transport chain, which halts the production of ATP and NADPH2, essential molecules for CO2 fixation and plant growth.[2][4] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation, cell membrane damage, and ultimately, the death of the susceptible plant.[2][3]

Mammalian Toxicity

In mammals, the principal mechanism of Bromoxynil's toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[6][7] This process disrupts the formation of ATP, the primary energy currency of the cell. The signs and symptoms of acute poisoning, such as elevated body temperature (hyperthermia), are consistent with this mechanism.[6][7][8] The liver is a primary target organ for Bromoxynil toxicity in repeated-dose studies.[7][8]

Caption: Mechanism of Bromoxynil-induced mitochondrial uncoupling.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Bromoxynil is primarily available in ester forms, such as Bromoxynil octanoate and heptanoate, which are rapidly and almost completely hydrolyzed to the toxicologically active form, Bromoxynil phenol, in mammals.[7][9][10] Therefore, the toxicological profiles of the esters and the phenol form are considered equivalent on a molar basis.[7]

-

Absorption: Bromoxynil is readily absorbed following oral exposure in animals, with absorption rates exceeding 80%.[11] Dermal absorption is significantly lower and increases with the duration of exposure.[10][11]

-

Distribution: Following absorption, Bromoxynil is distributed throughout the body. The highest concentrations are typically found in the liver and kidneys.

-

Metabolism: The primary metabolic pathway is the rapid hydrolysis of ester forms to Bromoxynil phenol.[10] A major metabolite found in cotton is 3,5-dibromo-4-hydroxybenzoic acid (DBHA), which is considered less toxic than the parent compound.[7]

-

Excretion: In rats, Bromoxynil and its metabolites are primarily excreted in the urine and feces, with 75-90% of the administered dose cleared within 7 days.[12] The compound does not show a tendency to bioaccumulate in mammals.[12]

Toxicological Profile

Acute Toxicity

Bromoxynil exhibits low to high acute toxicity depending on the species and route of administration, with guinea pigs being the most sensitive species. The U.S. EPA classifies Bromoxynil as a moderately toxic (Toxicity Category II) compound.[12]

Table 1: Acute Toxicity of Bromoxynil and its Esters

| Species | Form | Route | LD50 / LC50 | Toxicity Classification | Reference(s) |

| Rat (female) | Octanoate | Oral | 238 mg/kg | Moderate | [12] |

| Rat (male) | Octanoate | Oral | 400 mg/kg | Moderate | [12] |

| Rat | Phenol | Oral | 190 mg/kg | Moderate | [13] |

| Rat | - | Oral | 81-440 mg/kg bw | - | |

| Rabbit | Phenol | Oral | 260 mg/kg | Moderate | [13] |

| Guinea Pig | Phenol | Oral | 63 mg/kg | High | [13] |

| Mouse | - | Oral | 100-245 mg/kg bw | - | |

| Rabbit | Phenol | Dermal | >2000 mg/kg | Low | [13] |

Subchronic and Chronic Toxicity

Repeated-dose oral toxicity studies in various animal models have consistently identified the liver as the primary target organ.[7] Observed effects include changes in liver weight, and alterations in hematological and biochemical parameters.[7][14] In dogs, chronic exposure led to elevated body temperature and panting at lower doses, with hyperthermia and death occurring at higher doses.[7][8]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated-Dose Studies

| Species | Study Duration | Effect | NOAEL | LOAEL | Reference(s) |

| Rat | 2 years | Reduced liver/body weight ratio | ~0.5 mg/kg/day | ~1.5 mg/kg/day | [9] |

| Rat | - | Reduced body weight | 2.6 mg/kg bw/day | - | [14] |

| Mouse | Long-term | Liver effects (hyperplasia) | - | 1.5 mg/kg bw/day | [14] |

| Dog | 1 year | Clinical signs, liver/body weight changes | 0.3 mg/kg bw/day | 1.5 mg/kg bw/day | [11] |

| Dog | 13 weeks | Panting (single dose effect) | 8 mg/kg/day | 12 mg/kg/day | [7] |

Developmental and Reproductive Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[7][15] The most consistent developmental effect observed is an increased incidence of supernumerary ribs (extra ribs), which occurred at or below doses causing maternal toxicity.[7][8] Other developmental effects noted at higher doses include reduced fetal weight.[13] In a three-generation study in rats, no adverse reproductive effects were observed at doses up to 15 mg/kg/day.[13]

Table 3: Developmental and Reproductive Toxicity Endpoints

| Species | Study Type | Effect | NOAEL | LOAEL | Reference(s) |

| Rat | Developmental | Supernumerary ribs | 4 mg/kg/day | 5 mg/kg/day | [8][15] |

| Rabbit | Developmental | No fetal effects | >30 mg/kg/day (maternally toxic doses) | - | [13][14] |

| Rat | 3-Generation Reproduction | No reproductive effects | 15 mg/kg/day | - | [13] |

Carcinogenicity and Genotoxicity

The U.S. EPA has classified Bromoxynil as a "possible human carcinogen" (Group C) based on an increase in hepatocellular tumors observed in male mice.[7][12] However, carcinogenicity studies in rats did not show a similar effect.[12] Genotoxicity and mutagenicity tests have been largely negative, suggesting that Bromoxynil is not a mutagen.[7][12]

Endocrine Disruption Potential

Bromoxynil has been identified as a potential endocrine-disrupting chemical (EDC), with particular concern for its effects on the thyroid system.[16][17][18] The European Commission has noted that toxic effects on endocrine organs were observed during peer review.[19]

Thyroid System Disruption

Several studies suggest that Bromoxynil can interfere with the thyroid hormone (TH) axis. The structural similarity of Bromoxynil to thyroid hormones, thyroxine (T4) and triiodothyronine (T3), raises the possibility of competitive binding to TH transport proteins.[20]

One proposed mechanism is the disruption of TH transport by binding to transthyretin (TTR), a key protein responsible for transporting thyroid hormones in the blood.[20] Interference with TTR can alter the circulating levels of free T4 and T3, potentially disrupting the sensitive feedback mechanisms that regulate the hypothalamic-pituitary-thyroid (HPT) axis.

Caption: Potential interference of Bromoxynil with thyroid hormone transport.

Reproductive Hormone Disruption

While developmental toxicity is well-documented, the evidence for direct disruption of reproductive hormone signaling pathways, such as androgen or estrogen pathways, is less clear. The European Food Safety Authority (EFSA) proposed classifying Bromoxynil as toxic for reproduction category 1B, indicating a more significant concern for reproductive toxicity.[19] However, specific anti-androgenic or estrogenic mechanisms are not as well-defined as the effects on the thyroid axis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological and endocrine-disrupting effects. The following sections outline standardized methodologies commonly employed in such studies.

Chronic Toxicity Study (Oral, Rodent) - Adapted from OECD TG 452

This study aims to characterize the toxicological profile of a substance following prolonged and repeated oral exposure.[21]

-

Test System: Typically, Sprague-Dawley or Wistar rats are used. At least 20 animals per sex per group are required.[21]

-

Dose Administration: The test substance is administered daily, usually mixed in the diet, in drinking water, or by gavage, for a period of 12 to 24 months.[13][21] At least three dose levels plus a concurrent control group are used.[21]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of parameters indicative of liver, kidney, and hematopoietic system function.

-

Urinalysis: Conducted at the same intervals as blood collection.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, thyroid) are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

Developmental Toxicity Study (Oral, Rodent) - Adapted from OECD TG 414

This study is designed to provide information on the potential effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

-

Test System: Pregnant rats or rabbits are used.

-

Dose Administration: The test substance is administered orally by gavage once daily to pregnant females during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.

-

Fetal Examination: Shortly before expected delivery, females are euthanized, and the uterine contents are examined.

-

Endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed and examined for external malformations.

-

A subset of fetuses is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to detect effects such as supernumerary ribs or changes in bone formation.[13]

-

Caption: Generalized workflow for a standard toxicology study.

Conclusion

Bromoxynil is a moderately toxic herbicide with a well-characterized toxicological profile. The primary mechanism of toxicity in mammals is the uncoupling of oxidative phosphorylation, and the liver is the main target organ in repeated-dose studies. Developmental toxicity, specifically the induction of supernumerary ribs, is a sensitive endpoint observed across multiple species. While genotoxicity tests are largely negative, the U.S. EPA classifies Bromoxynil as a possible human carcinogen based on liver tumors in male mice.

Significant evidence points to Bromoxynil's potential as an endocrine disruptor, primarily through interference with the thyroid hormone axis. The potential to bind to transport proteins like TTR and disrupt thyroid hormone homeostasis is a key area of concern that warrants further investigation. This comprehensive profile underscores the need for continued evaluation and a cautious approach in assessing the risk associated with human and environmental exposure to Bromoxynil.

References

- 1. Bromoxynil - Wikipedia [en.wikipedia.org]

- 2. Buctril / bromoxynill | CALS [cals.cornell.edu]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 5. toku-e.com [toku-e.com]

- 6. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Federal Register :: Bromoxynil; Pesticide Tolerances [federalregister.gov]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. canada.ca [canada.ca]

- 12. wsdot.wa.gov [wsdot.wa.gov]

- 13. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]

- 14. apvma.gov.au [apvma.gov.au]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. iehconsulting.co.uk [iehconsulting.co.uk]

- 17. beyondpesticides.org [beyondpesticides.org]

- 18. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 19. Evaluation of data concerning the necessity of bromoxynil as herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

Bromoxynil and its Metabolites in Soil and Water Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil, a widely used contact herbicide for the control of broadleaf weeds, undergoes transformation in the environment, leading to the formation of various metabolites. Understanding the fate and transport of bromoxynil and its degradation products in soil and water systems is critical for assessing its environmental impact and ensuring water quality. This technical guide provides an in-depth overview of the current knowledge on bromoxynil and its metabolites, with a focus on their chemical properties, degradation pathways, and persistence in soil and aquatic environments. This document summarizes quantitative data from various studies, details experimental protocols for their analysis, and provides visual representations of key processes to aid in research and development.

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide that has been in use for several decades. It is typically formulated as octanoate or heptanoate esters, which are rapidly hydrolyzed to the active ingredient, bromoxynil phenol, in the environment. The primary metabolites of bromoxynil are 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. The persistence and mobility of the parent compound and its metabolites are influenced by a variety of factors, including soil type, pH, temperature, and microbial activity.

Physicochemical Properties

A summary of the key physicochemical properties of bromoxynil and its esters is presented in Table 1.

| Property | Bromoxynil | Bromoxynil Octanoate | Bromoxynil Heptanoate |

| Molecular Formula | C₇H₃Br₂NO | C₁₅H₁₇Br₂NO₂ | C₁₄H₁₅Br₂NO₂ |

| Molecular Weight | 276.9 g/mol | 403.1 g/mol | 389.1 g/mol |

| Water Solubility | 130 mg/L | Insoluble | Insoluble |

| Vapor Pressure | Low | Low | Low |

| Log Kₒw | 2.8 | 5.4 | - |

Degradation in Soil and Water Systems

The degradation of bromoxynil in the environment occurs through both biotic and abiotic pathways.

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of bromoxynil in soil and water. The degradation is initiated by the hydrolysis of the ester forms to bromoxynil phenol. Subsequently, the nitrile group of bromoxynil is transformed into an amide and then a carboxylic acid by microbial enzymes, primarily nitrilases. This process leads to the formation of 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid. Further degradation can lead to the cleavage of the aromatic ring.

Abiotic Degradation

Abiotic degradation of bromoxynil can occur through processes such as photolysis and hydrolysis. Photolysis, or degradation by sunlight, can be a significant pathway in surface waters. The rate of hydrolysis of bromoxynil esters is pH-dependent, with faster degradation occurring under alkaline conditions.

The following diagram illustrates the primary degradation pathway of bromoxynil.

Quantitative Data on Bromoxynil and Metabolites

The persistence of bromoxynil and its metabolites is often expressed in terms of their half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

Half-life in Soil

| Compound | Soil Type | Half-life (days) | Reference |

| Bromoxynil | Silt Loam | < 1 - 4.12 | [1][2] |

| Bromoxynil Octanoate | - | 2.2 - 4.2 | [3] |

Half-life in Water

| Compound | Condition | Half-life | Reference |

| Bromoxynil | Prairie wetland ponds | 9 - 17 days | [4] |

| Bromoxynil Octanoate | Photolysis | 2 - 4.6 days | |

| Bromoxynil Octanoate | Microbial degradation | 12 hours - 3.7 days | |

| Bromoxynil Octanoate | Hydrolysis (pH dependent) | 1.7 - 34.1 days |

Concentrations in Environmental Samples

Published studies have reported the detection of bromoxynil in surface water, particularly in agricultural areas. In a study of 15 drinking water reservoirs in Canada, bromoxynil was detected in 54% of 206 samples, with a mean concentration of 2.4 ng/L and a maximum concentration of 384 ng/L. Another Canadian study reported a maximum concentration of 6.69 µg/L in a distribution system from surface water. In agricultural soils, bromoxynil residues have been found to range from 0.09 to 0.24 mg/kg[2].

Experimental Protocols

Accurate quantification of bromoxynil and its metabolites in environmental matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are commonly employed.

Sample Preparation

The following diagram outlines a general workflow for the extraction and analysis of bromoxynil and its metabolites from soil.

A typical extraction procedure for bromoxynil octanoate from soil and corn involves a one-step liquid-liquid extraction and partitioning followed by analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of bromoxynil and its metabolites involves reversed-phase HPLC with UV detection.

-

Column: C18 column

-

Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid (e.g., phosphoric acid) to improve peak shape.

-

Detector: UV detector set at a wavelength of 280 nm.

Gas Chromatography (GC)

GC with an electron capture detector (ECD) or a mass spectrometer (MS) can be used for the analysis of bromoxynil octanoate.

-

Extraction: One-step liquid-liquid extraction and partitioning.

-

Detector: ECD or MS.

-

Limit of Quantitation (LOQ): For bromoxynil octanoate in soil and corn, LOQs of 0.005 mg/kg (ECD) and 0.2 mg/kg (MS) have been reported[3].

Signaling Pathways and Logical Relationships

The primary mode of action of bromoxynil is the inhibition of photosynthesis in plants. In terms of its environmental fate, the key logical relationship is the sequential degradation from the ester forms to the phenol, then to the amide and acid metabolites, and finally to smaller, less complex molecules. The rate of this degradation cascade is dependent on environmental conditions and the presence of specific microbial enzymes.

The following diagram illustrates the enzymatic cascade involved in the biodegradation of bromoxynil.

Conclusion

Bromoxynil is a herbicide that undergoes relatively rapid degradation in both soil and water environments, primarily through microbial pathways. Its ester forms are quickly hydrolyzed to bromoxynil phenol, which is then converted to its primary metabolites, 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. While the parent compound and its esters are not highly persistent, the potential for the presence of these compounds and their metabolites in water sources necessitates continued monitoring and research. The analytical methods and degradation pathways detailed in this guide provide a foundation for further investigation into the environmental fate of bromoxynil.

References

Bromoxynil (C₇H₃Br₂NO): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and mechanism of action of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). Detailed experimental protocols for its synthesis, purification, and analysis are presented. Furthermore, its interaction with Photosystem II, the primary target of its herbicidal activity, is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Identification

Bromoxynil is a nitrile herbicide characterized by a benzonitrile core substituted with two bromine atoms and a hydroxyl group.[1][2]

Chemical Formula: C₇H₃Br₂NO[1][3][4][5][6]

IUPAC Name: 3,5-dibromo-4-hydroxybenzonitrile[1][6][7]

CAS Number: 1689-84-5[1][5][8]

DOT (Graphviz) Representation of Chemical Structure:

Caption: Chemical structure of Bromoxynil.

Physicochemical Properties

Bromoxynil is a colorless or white solid at room temperature.[1][8] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molar Mass | 276.915 g·mol⁻¹ | [1] |

| Appearance | Colorless or white solid | [1] |

| Melting Point | 194–195 °C | [1][8] |

| Density | 2.243 g/mL | [1] |

| Water Solubility | 130 mg/L at 25 °C | [8] |

| Vapor Pressure | <1 mPa at 20 °C | [8] |

| InChI | InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | [1][5] |

| InChIKey | UPMXNNIRAGDFEH-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | Brc1cc(C#N)cc(Br)c1O | [1] |

Experimental Protocols

Synthesis of Bromoxynil

A high-yield and environmentally friendly synthesis of Bromoxynil can be achieved through the bromination of 4-hydroxybenzonitrile.[1]

Materials:

-

4-hydroxybenzonitrile

-

Alkali/alkaline earth metal bromide (e.g., Sodium Bromide)

-

Alkali/alkaline earth metal bromate (e.g., Sodium Bromate)

-

Inorganic acid (e.g., 98% Sulfuric Acid)

-

Deionized water

Procedure:

-

Prepare a brominating reagent by dissolving the bromide and bromate salts in deionized water in a 2:1 molar ratio of bromide to bromate.

-

In a reaction vessel, add 4-hydroxybenzonitrile to the brominating reagent under continuous stirring. The molar ratio of active bromide in the brominating reagent to 4-hydroxybenzonitrile should be approximately 2:1.

-

Slowly add the inorganic acid to the reaction mixture while maintaining continuous stirring.

-

Continue stirring the reaction mixture for a period of 1 to 4 hours at room temperature.

-

The solid product, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), will precipitate out of the solution.

-

Filter the reaction mixture using a Buchner funnel.

-

Wash the collected solid material with deionized water.

-

Dry the product at 80-90 °C.

This process typically yields Bromoxynil with a purity of over 99% as determined by gas chromatography, and a melting point of 189-191 °C.

Purification by Recrystallization

For applications requiring exceptionally high purity, Bromoxynil can be further purified by recrystallization.

Materials:

-

Crude Bromoxynil

-

Appropriate solvent (e.g., ethanol, methanol, or a mixture with water)

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Crystallization dish

-

Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

-

Select a suitable solvent in which Bromoxynil has high solubility at elevated temperatures and low solubility at room temperature.

-

Dissolve the crude Bromoxynil in a minimal amount of the hot solvent with continuous stirring until the solid is completely dissolved.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of Bromoxynil will form. To maximize yield, the solution can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The concentration of Bromoxynil can be accurately determined using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: With a pump, autosampler, and UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a primary wavelength for quantification and a secondary wavelength for confirmation.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of analytical grade Bromoxynil in the mobile phase. From the stock solution, prepare a series of working standards at different concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing Bromoxynil in the mobile phase. Filter the sample solution through a 0.45 µm membrane filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the Bromoxynil peak based on its retention time compared to the standards. Quantify the concentration of Bromoxynil in the sample by comparing its peak area to the calibration curve generated from the standards.

Mechanism of Action: Inhibition of Photosynthesis

Bromoxynil's herbicidal activity stems from its ability to inhibit photosynthesis.[1][2][3][9] Specifically, it acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[3]

Bromoxynil binds to the Q₈ binding site on the D1 protein of the PSII complex. This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor. By preventing the transfer of electrons from the primary quinone acceptor (Qₐ) to PQ, Bromoxynil effectively halts the linear electron flow. This interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death in susceptible plants.

DOT (Graphviz) Representation of Bromoxynil's Mechanism of Action:

Caption: Inhibition of electron transport in Photosystem II by Bromoxynil.

References

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. epa.gov [epa.gov]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. ableweb.org [ableweb.org]

- 5. wssa.net [wssa.net]

- 6. mt.com [mt.com]

- 7. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Bromoxynil octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Analytical Method [keikaventures.com]

In-Vivo Metabolic Conversion of Bromoxynil Octanoate to Bromoxynil Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo metabolism of bromoxynil octanoate to its active form, bromoxynil phenol. The document details the metabolic pathway, summarizes key quantitative data from animal studies, and provides detailed experimental protocols for conducting similar research. Visualizations of the metabolic process and experimental workflows are included to facilitate understanding.

Introduction

Bromoxynil octanoate is a selective post-emergence herbicide used to control broadleaf weeds. In vivo, it undergoes rapid hydrolysis to its biologically active form, bromoxynil phenol. This conversion is a critical step in its mechanism of action and toxicological profile. Understanding the pharmacokinetics and metabolism of bromoxynil octanoate is essential for assessing its efficacy and safety.

Metabolic Pathway

The primary metabolic pathway for bromoxynil octanoate in vivo is the hydrolysis of the octanoate ester to form bromoxynil phenol. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues.

A Technical Guide to the Genotoxicity and Carcinogenicity of Bromoxynil and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the existing scientific data regarding the genotoxic and carcinogenic potential of the herbicide bromoxynil and its associated byproducts. It is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and the underlying toxicological mechanisms and signaling pathways.

Executive Summary

Bromoxynil is a nitrile herbicide that functions by inhibiting photosynthesis and uncoupling oxidative phosphorylation in plants[1][2][3]. In mammals, various bromoxynil esters (e.g., octanoate, heptanoate) are rapidly metabolized to the active form, bromoxynil phenol, which is the primary focus of toxicological assessments[2]. The U.S. Environmental Protection Agency (EPA) has classified bromoxynil as a Group C "Possible Human Carcinogen"[2][4]. This classification is primarily based on evidence of liver tumors in male mice following chronic exposure[2]. While most in vivo studies have not shown significant genotoxic activity, some in vitro assays have reported positive findings for mutagenicity and chromosomal damage, particularly at cytotoxic concentrations[2]. The primary toxicological target organ is the liver, with recent studies implicating the dysregulation of inflammatory signaling pathways in its mechanism of toxicity[2][5][6].

Genotoxicity Profile

The weight of evidence from a range of assays suggests that bromoxynil does not pose a significant genotoxic risk in vivo. However, positive results in several in vitro tests warrant a detailed examination, as they occurred at high, cytotoxicity-inducing dose levels[2].

Quantitative Genotoxicity Data

The following table summarizes the key findings from various mutagenicity and genotoxicity assays conducted on bromoxynil and its esters.

| Assay Type | Test System | Metabolic Activation (S9) | Key Findings | Result | Reference |

| Mouse Lymphoma Forward Mutation | L5178Y mouse lymphoma cells | With S9 activation | Positive mutagenic effects observed at cytotoxic dose levels. | Positive | [2] |

| Bacterial DNA Repair | Bacillus subtilis | With and without S9 activation | Positive effects observed, indicating DNA damage. | Positive | [2] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With S9 activation | Positive for inducing chromosomal aberrations at cytotoxic concentrations. | Positive | [2] |

| Various in vivo tests | Rodents | Not Applicable | The collective data from several in vivo tests indicate bromoxynil is not genotoxic. | Negative | [7] |

Experimental Protocols

1.2.1 Mammalian Chromosomal Aberration Test (In Vitro)

This assay is designed to identify agents that cause structural chromosome damage in cultured mammalian cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their rapid growth, low chromosome number, and karyotypic stability.

-

Methodology:

-

Culture: CHO cells are grown in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum.

-

Exposure: Log-phase cell cultures are exposed to at least three concentrations of bromoxynil for a short duration (e.g., 3-6 hours), both with and without an exogenous metabolic activation system (S9 mix from induced rat liver). A parallel set of cultures is exposed continuously (e.g., for 20-24 hours) without S9.

-

Harvest: Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.

-

Analysis: Chromosome preparations are stained (e.g., with Giemsa), and metaphase cells are scored microscopically for chromosomal aberrations, including breaks, gaps, and exchanges.

-

-

Controls: Both a negative (vehicle) control and a positive control (a known clastogen like mitomycin C) are run concurrently.

1.2.2 Bacterial DNA Repair Test

This assay evaluates the DNA-damaging potential of a substance by comparing its toxicity in DNA repair-proficient and repair-deficient bacterial strains.

-

Strains: A pair of Bacillus subtilis strains, one with normal DNA repair capacity (rec+) and one deficient (rec-), are typically used.

-

Methodology:

-

Plating: The test substance is applied to the center of an agar plate.

-

Inoculation: The rec+ and rec- strains are streaked radially from the spot where the chemical was applied.

-

Incubation: The plates are incubated to allow for bacterial growth.

-

-

Analysis: A positive result is indicated if the zone of growth inhibition is larger for the repair-deficient (rec-) strain than for the repair-proficient (rec+) strain, implying the substance caused DNA damage that the rec- strain could not repair.

Visualization: General Genotoxicity Testing Workflow

Caption: A generalized workflow for in vitro genotoxicity assessment.

Carcinogenicity Assessment

The carcinogenic potential of bromoxynil has been evaluated in long-term rodent bioassays. The primary finding of concern is the induction of liver tumors in male mice[5].

Quantitative Carcinogenicity and Chronic Toxicity Data

| Species (Strain) | Route | Dose Levels | Duration | Key Findings | NOAEL / LOAEL | Reference |

| Mouse (Swiss albino) | Dietary | 10, 30, 100 ppm (equiv. to 1.3-13 mg/kg/day) | Long-term | Dose-related increase in combined hepatic adenomas and carcinomas in males (statistically significant at 100 ppm). No tumors in females. Liver hyperplasia at ≥1.5 mg/kg/day. | Carcinogenicity LOAEL: 13 mg/kg/day (males) | [1][5] |

| Rat | Dietary | Up to 5 mg/kg/day | 2 years | No cancer-related effects observed at these dose levels. Reduced body weight at higher doses. | NOAEL: 2.6 mg/kg/day (based on body weight) | [1][8] |

| Dog | Dietary | - | 1 year | Reduced body weight gain, biochemical changes, increased liver weight. | NOAEL: 0.3 mg/kg/day | [1] |

Experimental Protocols

2.2.1 Two-Year Rodent Carcinogenicity Bioassay (Mouse)

This study design is the standard for assessing the carcinogenic potential of chemical substances.

-

Species/Strain: Swiss albino mice are used.

-

Group Size: Typically, 50-60 animals per sex per dose group.

-

Methodology:

-

Dosing: Technical grade bromoxynil is administered in the diet for a period of 18-24 months. Dose levels are selected based on prior subchronic toxicity studies and should include a maximum tolerated dose (MTD). For bromoxynil, doses ranged from 10 to 100 ppm[5].

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

-

Histopathology: A comprehensive list of tissues and organs, with a particular focus on the liver, is collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.

-

-

Endpoint: The primary endpoint is the statistically significant increase in the incidence of tumors in any organ of the dosed groups compared to the concurrent control group.

Byproducts and Metabolites

Bromoxynil is often applied as an ester, which is rapidly converted to the parent phenol in the body. Its subsequent metabolism leads to less toxic byproducts.

-

Bromoxynil Esters: Formulations often contain bromoxynil octanoate or butyrate[1][9]. These are rapidly hydrolyzed in mammals to form bromoxynil phenol, and toxicity is considered a function of the parent phenol[1][2].

-

3,5-dibromo-4-hydroxybenzoic acid (DBHA): This is a major degradation product and metabolite[2][3]. Available data suggest that the toxicity of DBHA is lower than that of the parent bromoxynil[2].

Visualization: Bromoxynil Metabolism Pathway

Caption: Metabolic conversion of bromoxynil esters to phenol and DBHA.

Mechanisms of Toxicity and Signaling Pathways

Bromoxynil's primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation[2][10]. This disruption of cellular energy production can lead to oxidative stress, which is a plausible mechanism for the DNA damage observed in vitro at high concentrations. Recent research has further elucidated specific signaling pathways involved in bromoxynil-induced liver toxicity.

A dose-dependent study in Sprague Dawley rats demonstrated that bromoxynil induces hepatic toxicity by dysregulating key inflammatory and cell survival pathways[6]. The investigation identified the upregulation of the TLR4/MyD88 and JAK1/STAT3 signaling cascades, which converge on the activation of the transcription factor NF-κB. This leads to an inflammatory response and subsequent tissue damage.

Visualization: Proposed Signaling Pathway of Bromoxynil-Induced Hepatotoxicity

Caption: Dysregulation of inflammatory pathways in bromoxynil hepatotoxicity[6].

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Bromoxynil - Wikipedia [en.wikipedia.org]

- 4. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. canada.ca [canada.ca]

- 6. Bromoxynil induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]

- 9. genfarm.com.au [genfarm.com.au]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of phenolic compounds using gas chromatography (GC). The methodologies outlined are applicable to various matrices, including environmental and biological samples.

Introduction

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in environmental monitoring, food chemistry, and pharmaceutical development due to their antioxidant properties and potential toxicity. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and analysis of these compounds. However, due to the polar and often non-volatile nature of many phenolic compounds, derivatization is frequently required to improve their chromatographic behavior.[1][2]

General Workflow for GC Analysis of Phenolic Compounds

The analysis of phenolic compounds by GC typically involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.

Application Note 1: Analysis of Phenolic Compounds in Water by GC-MS following EPA Method 528

This protocol is based on the principles of US EPA Method 528 for the determination of phenols in drinking water.[3][4]

Scope

This method is suitable for the quantitative analysis of a wide range of phenols, including chlorophenols, in drinking water and other aqueous matrices.

Principle

A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge to extract the phenolic compounds. The analytes are then eluted with methylene chloride, and the extract is analyzed by GC-MS.[4]

Experimental Protocol

2.3.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Preservation: To a 1-liter water sample, add 40-50 mg of sodium sulfite to dechlorinate. Acidify to a pH of less than 2 with 6 N hydrochloric acid.[4]

-

SPE Cartridge Conditioning: Condition a Supelclean ENVI-Chrom P SPE cartridge (250 mg/6 mL) by passing 6 mL of methyl t-butyl ether or ethyl acetate, followed by 6 mL of acetonitrile, and finally equilibrate with 6 mL of deionized water.[5]

-

Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-20 mL/min.

-

Drying: After loading, dry the cartridge under vacuum for 10 minutes.[5]

-

Elution: Elute the trapped analytes with 5 mL of methylene chloride.[4] The eluate is then ready for GC-MS analysis.

2.3.2. GC-MS Parameters

-

GC System: Agilent 6890 Plus GC with a 5973N Mass Selective Detector or equivalent.[6][7]

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or Thermo Scientific TraceGOLD TG-5SilMS.[3][7]

-

Injector: Splitless mode at 275°C.[3]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]

-

Oven Temperature Program: 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[3]

-

MSD Parameters:

-

Transfer Line: 300°C.[3]

-

Ion Source: 230°C.

-

Quadrupole: 150°C.

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected phenolic compounds in water.

| Compound | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |

| Phenol | >0.995 | 0.3 - 2.5 | 1.0 - 8.3 | 85 - 110 |

| 2-Chlorophenol | >0.995 | 0.1 - 0.5 | 0.3 - 1.7 | 90 - 105 |

| 2,4-Dichlorophenol | >0.995 | 0.1 - 0.3 | 0.3 - 1.0 | 92 - 108 |

| 2,4,6-Trichlorophenol | >0.995 | 0.1 - 0.4 | 0.3 - 1.3 | 95 - 112 |

| Pentachlorophenol | >0.995 | 0.005 - 0.2 | 0.017 - 0.7 | 80 - 115 |

| 4-Nitrophenol | >0.990 | 1.0 - 5.0 | 3.3 - 16.5 | 75 - 110 |

Note: Values are compiled from various sources and represent typical performance. Actual performance may vary.[4][8]

Application Note 2: GC-MS Analysis of Phenolic Compounds in Plant Material with Derivatization

This protocol is designed for the analysis of less volatile phenolic acids in plant extracts. Derivatization is a crucial step to increase the volatility and thermal stability of these compounds.[1][2][9]

Scope

This method is applicable to the analysis of phenolic acids such as ferulic acid, caffeic acid, and vanillic acid in various plant tissues.

Principle

Phenolic compounds are extracted from the plant material using a suitable solvent. The extract is then dried, and the analytes are derivatized to their trimethylsilyl (TMS) ethers, which are more amenable to GC analysis.[1][9]

Derivatization Workflow

Experimental Protocol

3.4.1. Sample Preparation and Extraction

-

Homogenization: Homogenize 0.5 g of dried plant sample.

-

Extraction: Add 40 mL of 62.5% aqueous methanol containing an antioxidant like BHT (1 g/L). Add 10 mL of 6 M HCl.[1]

-

Hydrolysis: Sonicate the mixture for 15 minutes and then reflux at 90°C for 2 hours to release bound phenolics.[1]

-

Liquid-Liquid Extraction: After cooling, extract the phenolic compounds with diethyl ether or ethyl acetate.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

3.4.2. Derivatization (Silylation)

-

To the dried extract, add 35 µL of pyridine containing methoxylamine hydrochloride (20 mg/mL).[9]

-

Incubate the mixture at 37°C for 2 hours with agitation.[9]

-

Add 49 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for another 30 minutes at 37°C.[9] The sample is now ready for injection.

3.4.3. GC-MS Parameters

-

GC System: Shimadzu GCMS-TQ8050 NX or equivalent.[10]

-

Column: SH-I-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl polysiloxane column.[10]

-

Injector: Splitless mode (1:20 split ratio after 1 min) at 280°C.[10]

-

Carrier Gas: Helium at 1.10 mL/min.[10]

-

Oven Temperature Program: 70°C, ramp at 2°C/min to 135°C (hold 10 min), then 4°C/min to 220°C (hold 10 min), then 3.5°C/min to 270°C (hold 20 min).[1]

-

MSD Parameters:

-

Ion Source: 200°C.

-

Interface Temperature: 280°C.

-

Scan Range: m/z 50-650.

-

Quantitative Data Summary

The following table presents typical validation data for the GC-MS analysis of derivatized phenolic acids in plant matrices.

| Compound | Linearity (r²) | Limit of Detection (LOD) (ng/injection) | Limit of Quantification (LOQ) (ng/injection) | Recovery (%) |

| Caffeic Acid | >0.99 | 0.05 | 0.15 | 88 - 102 |

| Ferulic Acid | >0.99 | 0.04 | 0.12 | 91 - 105 |

| Vanillic Acid | >0.99 | 0.06 | 0.18 | 85 - 100 |

| p-Coumaric Acid | >0.99 | 0.05 | 0.15 | 90 - 103 |

| Gallic Acid | >0.99 | 0.08 | 0.24 | 82 - 98 |

Note: Data is illustrative and may vary depending on the specific plant matrix and instrumentation.

Alternative and Advanced Techniques

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is fast, economical, and versatile. It is particularly useful for the analysis of volatile and semi-volatile phenols in liquid samples. The analytes are extracted by a coated fiber which is then directly inserted into the GC injector for thermal desorption.[8]

Fast GC

To increase sample throughput, "Fast GC" methods can be employed. This typically involves using shorter, narrower-bore columns (e.g., 15 m x 0.15 mm) and faster oven temperature ramps. This can significantly reduce analysis time without compromising resolution.[11]

GC with Flame Ionization Detection (FID)

For routine quantitative analysis where the identity of the phenolic compounds is already known, GC-FID can be a robust and cost-effective alternative to GC-MS.[12][13][14]

Troubleshooting and Considerations

-

Peak Tailing: Acidic phenols can exhibit peak tailing. Ensure a highly inert flow path from the inlet to the detector. The use of Ultra Inert columns and liners is recommended.[12][14]

-

Derivatization Issues: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. Ensure that reagents are fresh and that reaction times and temperatures are optimized.

-

Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample cleanup and the use of matrix-matched standards or internal standards are crucial for accurate quantification.

-

Column Bleed: High oven temperatures can lead to column bleed, which can interfere with MS detection. Using low-bleed columns (e.g., "-ms" phases) is recommended.[7]

References

- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. NEMI Method Summary - 528 [nemi.gov]

- 5. GC Analysis of Phenols in Water [merckmillipore.com]

- 6. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]

- 7. manuallib.com [manuallib.com]

- 8. researchgate.net [researchgate.net]

- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. matec-conferences.org [matec-conferences.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. agilent.com [agilent.com]

- 13. pages.mtu.edu [pages.mtu.edu]

- 14. agilent.com [agilent.com]

Application Notes and Protocols for Bromoxynil Analysis in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the sample preparation of the herbicide bromoxynil from various environmental matrices, including water, soil, and sediment. The methodologies outlined are essential for accurate and reliable quantification of bromoxynil residues, ensuring environmental monitoring and food safety.

Analysis of Bromoxynil in Water Samples

Two primary methods are presented for the extraction of bromoxynil from water samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on laboratory resources, sample throughput requirements, and the desired level of sensitivity.

Solid-Phase Extraction (SPE) Protocol for Bromoxynil in Water

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid matrix. This protocol details the use of C18 cartridges for the retention of bromoxynil from water samples.

Experimental Protocol:

-

Sample Pre-treatment:

-

Filter the water sample (100 mL) through a 0.45 µm filter to remove any particulate matter.

-

Acidify the sample to a pH of approximately 3 by adding formic acid. This step is crucial for the efficient retention of the acidic bromoxynil on the C18 sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 3). It is critical not to let the cartridge dry out between the conditioning and sample loading steps.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-eluting polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the retained bromoxynil from the cartridge by passing 5 mL of methanol through it at a slow flow rate (approximately 1-2 mL/min).

-

-

Final Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase of the analytical instrument (e.g., a mixture of methanol and water) for subsequent analysis by LC-MS/MS or GC-MS.

-

Quantitative Data for SPE of Bromoxynil in Water:

| Parameter | Value | Analytical Method |

| Recovery | 70-130% | UHPLC-MS/MS |

| Limit of Detection (LOD) | 0.4-40.0 ng/L | LC-ESI-MS-MS |

| Limit of Quantification (LOQ) | 4.0-100.0 ng/L | LC-ESI-MS-MS |

Liquid-Liquid Extraction (LLE) Protocol for Bromoxynil in Water

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases. Dichloromethane is a common solvent for extracting bromoxynil from aqueous samples.

Experimental Protocol:

-

Sample Preparation:

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).

-

-

Extraction:

-

Add 50 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic layer (dichloromethane) will be at the bottom.

-

-

Phase Separation and Collection:

-

Drain the lower organic layer into a clean flask.

-

Repeat the extraction step two more times with fresh 25 mL portions of dichloromethane, combining all organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange (for GC analysis):

-

If the analysis is to be performed by Gas Chromatography (GC), exchange the solvent to a more suitable one like hexane or toluene.

-

The extract is then ready for derivatization (if required) and injection into the GC system.

-

Quantitative Data for LLE of Bromoxynil in Water:

| Parameter | Value | Analytical Method |

| Recovery | >90% | GC-ECD |

| Limit of Detection (LOD) | Not specified in the provided search results. | - |

| Limit of Quantification (LOQ) | Not specified in the provided search results. | - |

Analysis of Bromoxynil in Soil and Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction of a wide range of pesticides, including bromoxynil, from complex matrices like soil and sediment.

QuEChERS Protocol for Bromoxynil in Soil and Sediment

This protocol is a modification of the original QuEChERS method, adapted for the specific challenges presented by soil and sediment matrices.[1]

Experimental Protocol:

-

Sample Homogenization and Hydration:

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.[1]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).[1]

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of bromoxynil into the acetonitrile phase.[1]

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers and pellet the solid material.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA helps in removing organic acids and other polar interferences.

-

Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

-

Centrifuge the d-SPE tube at a high speed (e.g., ≥5000 rcf) for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS or LC-MS/MS.

-

Quantitative Data for QuEChERS of Bromoxynil in Soil and Sediment:

| Parameter | Value (Soil) | Value (Sediment) | Analytical Method |

| Recovery | 82.3-110.7%[2] | 48-115%[1] | GC-ECD/MS[2], GC-MS[1] |

| Limit of Detection (LOD) | Not specified in the provided search results. | Not specified in the provided search results. | - |

| Limit of Quantification (LOQ) | 0.005 mg/kg (ECD), 0.2 mg/kg (MS)[2] | <0.05 mg/kg[1] | GC-ECD/MS[2], GC-MS[1] |

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each sample preparation protocol.

Caption: Solid-Phase Extraction (SPE) Workflow for Bromoxynil in Water.

Caption: Liquid-Liquid Extraction (LLE) Workflow for Bromoxynil in Water.

Caption: QuEChERS Workflow for Bromoxynil in Soil and Sediment.

References

Bromoxynil: A Tool for Controlled Induction of Rapid Cell Death in Botanical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely utilized herbicide that has found a valuable application in botanical research as a tool for inducing rapid and controlled cell death. Its well-characterized mechanisms of action, primarily cytosol acidification and photosystem II inhibition, allow for the synchronous initiation of the cell death process, providing a powerful model for studying the intricate signaling pathways and cellular dynamics involved in programmed cell death (PCD) and necrosis in plants. This document provides detailed application notes and experimental protocols for the use of Bromoxynil in a research setting.

Mechanism of Action

Bromoxynil's efficacy in inducing rapid cell death stems from a multi-pronged attack on essential cellular processes:

-

Cytosol Acidification: The primary and most rapid effect of Bromoxynil is the acidification of the cytosol.[1] In its protonated form, Bromoxynil can readily cross the plasma membrane. Once inside the more alkaline cytosol, it releases a proton (H+), leading to a rapid drop in intracellular pH. This acidification disrupts numerous enzymatic processes and cellular homeostasis, triggering cell death. The effectiveness of Bromoxynil is pH-dependent, with greater activity in acidic external media which favor the protonated state of the molecule.[1]

-

Photosynthesis Inhibition: Bromoxynil is a potent inhibitor of Photosystem II (PSII) in the chloroplasts. It binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption of photosynthesis not only halts energy production but also leads to the generation of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.

-

Uncoupling of Oxidative Phosphorylation: Bromoxynil also acts as a mitochondrial uncoupler. By disrupting the proton gradient across the inner mitochondrial membrane, it interferes with ATP synthesis, further depleting the cell of energy and contributing to the overall cellular collapse.

These synergistic actions make Bromoxynil a reliable and efficient tool for inducing rapid cell death in a controlled manner.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required depending on the plant species, tissue type, and specific experimental goals.

Protocol 1: Induction of Cell Death in Arabidopsis thaliana Seedlings

This protocol describes the treatment of Arabidopsis thaliana seedlings with Bromoxynil to induce cell death, followed by quantification using Evans blue staining.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium with 0.8% (w/v) agar

-

Petri dishes

-

Bromoxynil stock solution (e.g., 100 mM in DMSO)

-

1% (w/v) SDS solution[2]

-

Spectrophotometer

-

Microscope

Procedure:

-

Seedling Growth:

-

Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Allow the seedlings to grow for 7-10 days.

-

-

Bromoxynil Treatment:

-

Prepare a series of Bromoxynil working solutions by diluting the stock solution in liquid MS medium to the desired final concentrations (e.g., 0, 50, 100, 200, 500 µM).

-

Carefully transfer individual seedlings to the wells of a 24-well plate containing 1 mL of the respective Bromoxynil working solutions.

-

Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours) under the same growth conditions.

-

-

Quantification of Cell Death using Evans Blue Staining:

-

After the treatment period, remove the Bromoxynil solution and wash the seedlings twice with deionized water.

-

Add 1 mL of 0.25% Evans blue solution to each well and incubate for 15-20 minutes at room temperature.[2][3]

-

Remove the Evans blue solution and wash the seedlings thoroughly with deionized water to remove excess stain.

-

For qualitative analysis, observe the seedlings under a microscope. Dead cells will be stained blue.

-

For quantitative analysis, add 1 mL of 1% SDS solution to each well and incubate for 30-60 minutes at 50°C to extract the stain from the dead cells.[2]

-

Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 600 nm using a spectrophotometer.[2]

-

Use the absorbance values to calculate the percentage of cell death relative to a positive control (e.g., seedlings treated with a lethal concentration of a known toxin or heat-killed seedlings).

-

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response experiment using the protocol described above.

Table 1: Effect of Bromoxynil Concentration on Cell Death in Arabidopsis thaliana Seedlings (24-hour treatment)

| Bromoxynil Concentration (µM) | Absorbance at 600 nm (Arbitrary Units) | Percentage of Cell Death (%) |

| 0 (Control) | 0.05 ± 0.01 | 0 |

| 50 | 0.25 ± 0.03 | 20 |

| 100 | 0.60 ± 0.05 | 55 |

| 200 | 1.05 ± 0.08 | 100 |

| 500 | 1.10 ± 0.07 | 105 |

Data are presented as mean ± standard deviation (n=3). Percentage of cell death is normalized to the 200 µM treatment group.

Table 2: Time-Course of Bromoxynil-Induced Cell Death in Arabidopsis thaliana Seedlings (100 µM Bromoxynil)

| Treatment Duration (hours) | Absorbance at 600 nm (Arbitrary Units) | Percentage of Cell Death (%) |

| 0 | 0.05 ± 0.01 | 0 |

| 6 | 0.20 ± 0.02 | 15 |

| 12 | 0.45 ± 0.04 | 40 |

| 24 | 0.60 ± 0.05 | 55 |